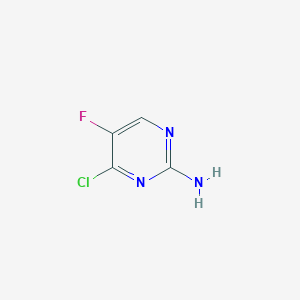

2-Amino-4-chloro-5-fluoropyrimidine

Descripción

Significance of Pyrimidine (B1678525) Core in Medicinal Chemistry and Drug Discovery

The pyrimidine moiety is a heterocyclic aromatic compound that is of fundamental interest in medicinal chemistry. nih.govwjarr.com Its prevalence in biologically crucial molecules makes it a "privileged scaffold," a molecular framework that is frequently found in active pharmaceutical ingredients. scialert.netresearchgate.net The inherent biological significance of the pyrimidine ring has driven extensive research into its synthetic derivatives for therapeutic use. researchgate.net

The pyrimidine ring system is widespread in nature, forming the central structure of numerous biologically vital compounds. scialert.netwikipedia.org Most notably, the nucleobases cytosine, thymine (B56734), and uracil (B121893) are pyrimidine derivatives. nih.govresearchgate.netwikipedia.org These bases are essential building blocks of nucleic acids, with cytosine and thymine found in deoxyribonucleic acid (DNA) and cytosine and uracil in ribonucleic acid (RNA). nih.govwikipedia.org Within the double helix of DNA, pyrimidines pair with their complementary purines: thymine with adenine (B156593) (A) and cytosine with guanine (B1146940) (G). wikipedia.org In RNA, uracil takes the place of thymine to pair with adenine. wikipedia.org

Beyond nucleic acids, the pyrimidine core is also a constituent of thiamine (B1217682) (vitamin B1), a vital nutrient involved in metabolism. scialert.netresearchgate.netwikipedia.org The body utilizes thiamine in its coenzyme form, thiamine pyrophosphate (TPP). quora.com Other naturally occurring pyrimidines include riboflavin (B1680620) (vitamin B2) and folic acid. scialert.netresearchgate.net

Table 1: Examples of Naturally Occurring Pyrimidine Derivatives

| Compound | Class | Biological Role |

| Cytosine | Nucleobase | Component of DNA and RNA researchgate.netwikipedia.org |

| Thymine | Nucleobase | Component of DNA researchgate.netwikipedia.org |

| Uracil | Nucleobase | Component of RNA researchgate.netwikipedia.org |

| Thiamine | Vitamin | Essential nutrient (Vitamin B1) scialert.netwikipedia.org |

The therapeutic potential of modifying the pyrimidine ring became evident with the development of fluorinated pyrimidines. A landmark achievement in this field was the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. wikipedia.orgresearchgate.netnih.gov The development was spurred by the observation that liver tumors absorbed the natural pyrimidine uracil more readily than normal cells did. wikipedia.org This led to the idea of introducing a fluorine atom into the uracil structure to create an antimetabolite, a compound that interferes with normal metabolic processes. nih.gov

5-FU was designed to block the synthesis of thymidylate, a nucleotide necessary for DNA replication, by inhibiting the enzyme thymidylate synthase. wikipedia.orgmdpi.com This mechanism of action causes rapidly dividing cancer cells to undergo cell death. wikipedia.org The success of 5-FU established it as a widely used chemotherapeutic agent for various solid tumors and cemented the role of fluorinated pyrimidines in cancer therapy. wikipedia.orgnih.govresearcher.life Its discovery prompted extensive research into other fluorinated pyrimidine derivatives to develop new agents with improved efficacy. nih.gov

Rationale for Research on 2-Amino-4-chloro-5-fluoropyrimidine

The specific compound this compound is a subject of research interest due to the combined structural features of its pyrimidine core and its halogen substituents. These features make it a valuable building block in synthetic chemistry.

The introduction of halogen atoms, such as fluorine and chlorine, into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. nih.govnih.gov Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. taylorandfrancis.com

Fluorine, in particular, is highly valued in drug design. nih.gov Its high electronegativity can alter the acidity (pKa) of nearby functional groups, while its small size means it can often substitute for a hydrogen atom without adding significant bulk. nih.gov The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and increase a drug's half-life. nih.gov Chlorine, another common halogen in drug development, also modifies lipophilicity and can participate in specific interactions, known as halogen bonds, with biological targets. tandfonline.com The presence of both fluorine and chlorine on the pyrimidine ring of this compound offers multiple sites for chemical modification and the potential for tailored biological activity.

Table 2: Effects of Halogenation on Molecular Properties in Drug Design

| Property | Effect of Fluorine/Chlorine Introduction | Rationale |

| Metabolic Stability | Often Increased | The strong Carbon-Fluorine bond can block metabolic oxidation. nih.gov |

| Lipophilicity | Modified | Affects membrane permeability and transport. taylorandfrancis.com |

| Binding Affinity | Can be Enhanced | Halogens can form stabilizing "halogen bonds" with protein targets. tandfonline.com |

| Acidity (pKa) | Altered | Fluorine's high electronegativity has strong inductive effects. nih.gov |

| Bioavailability | Can be Improved | Changes in lipophilicity and stability can lead to better absorption. taylorandfrancis.com |

This compound is primarily valued as a key intermediate in the synthesis of more complex molecules. Its structure contains multiple reactive sites: the amino group and the two halogen atoms (chlorine and fluorine) can be selectively targeted for further chemical reactions. This versatility allows it to serve as a scaffold for building a diverse library of novel compounds.

Research has demonstrated its use as a starting material for creating new pyrimidine derivatives with potential biological activities. nih.govchemicalbook.com For example, it is a building block in the synthesis of nucleoside analogs, which are a class of antiviral drugs. The chlorine atom at the 4-position can be displaced by various nucleophiles, while the amino group at the 2-position can be involved in other transformations, making it a versatile precursor for developing new therapeutic agents, including potential antiviral and antimicrobial compounds. chemicalbook.com The synthesis of various 4-amino-5-fluoropyrimidines has been developed using related fluorinated precursors, highlighting the accessibility of this class of compounds for further research. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSZXRDRSOBWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343505 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683-75-6 | |

| Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Chloro 5 Fluoropyrimidine

Established Synthetic Routes to 2-Amino-4-chloro-5-fluoropyrimidine

The synthesis of this compound is a critical step in the development of various functionalized pyrimidine (B1678525) derivatives. Several synthetic strategies have been developed to access this important building block.

General Synthesis Strategies for Fluorinated Pyrimidines

The synthesis of fluorinated pyrimidines often involves two main approaches: the direct fluorination of a pre-existing pyrimidine ring or the construction of the pyrimidine ring from a fluorinated precursor. mdpi.com Direct fluorination can be challenging due to the need for specialized and often harsh fluorinating agents. nih.gov Therefore, the use of fluorinated building blocks is a common and often more regioselective strategy. nih.gov This "convergent approach" allows for greater flexibility in the synthesis of complex fluorinated nucleosides and other pyrimidine derivatives. mdpi.com

Specific Methods for this compound Synthesis

Several specific methods have been reported for the synthesis of this compound, each with its own advantages and limitations.

A prevalent and direct method for synthesizing this compound involves the selective amination of a dihalogenated pyrimidine precursor, most commonly 2,4-dichloro-5-fluoropyrimidine (B19854). google.com This starting material is readily accessible and allows for a one-step substitution reaction. google.com

The reaction typically involves dissolving 2,4-dichloro-5-fluoropyrimidine in a suitable solvent, such as tetrahydrofuran, and treating it with an ammonia (B1221849) source, like aqueous ammonia. google.com The reaction temperature is a critical parameter, with the initial addition of ammonia water often carried out at a low temperature, followed by a gradual warming to room temperature to drive the reaction to completion. google.com This method can produce a mixture of isomers, namely this compound and 2-chloro-4-amino-5-fluoropyrimidine, which necessitates separation by techniques like column chromatography. google.com The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring can be influenced by the reaction conditions and the presence of other substituents. Studies on the amination of similar 2,4-dichloropyrimidines have shown that the ratio of substitution products can be controlled to some extent. researchgate.net

A patent describes a method that claims to improve the yield and simplify the process by using commercially available 2,4-dichloro-5-fluoropyrimidine and recyclable auxiliary materials, thereby reducing costs and environmental impact. google.com

Table 1: Amination of 2,4-dichloro-5-fluoropyrimidine

| Reagents | Solvent | Temperature | Reaction Time | Product(s) | Separation | Reference |

| 2,4-dichloro-5-fluoropyrimidine, Ammonia water | Tetrahydrofuran | Low temperature, then room temperature | 3-5 hours | Mixture of this compound and 2-chloro-4-amino-5-fluoropyrimidine | Column chromatography | google.com |

Another synthetic approach involves the halogenation of a 2-amino-5-fluoropyrimidine derivative. This strategy introduces the chlorine atom at a later stage of the synthesis. For instance, a method for the selective fluorination of 4-substituted 2-aminopyrimidine (B69317) derivatives using Selectfluor in the presence of silver carbonate has been reported to produce 4-substituted 5-fluoro-2-aminopyrimidines in good yields and with excellent regioselectivity. rsc.org While this specific example focuses on fluorination, similar principles of electrophilic halogenation could potentially be applied to introduce a chlorine atom at the 4-position of a suitable 2-amino-5-fluoropyrimidine precursor.

Historically, the halogenation of 2-aminopyrimidines to produce 2-amino-5-halopyrimidines has been achieved through direct halogenation in aqueous or acidic solutions. google.com The yields of these reactions can be significantly improved by conducting the halogenation in the presence of carbonates, oxides, or phosphates of alkaline earth metals like calcium, barium, and magnesium. google.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like the pyrimidine ring in a single step from three or more starting materials. frontiersin.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the searched literature, the general principle of MCRs is highly applicable to the synthesis of substituted pyrimidines. frontiersin.org

For example, a synthesis of fluorinated pyrimidines has been developed using the cyclocondensation of a β-fluoroenolate salt with amidine hydrochlorides. nih.govnih.gov This method provides a mild and efficient route to various 4-amino-5-fluoropyrimidines. nih.govnih.gov By carefully selecting the appropriate fluorinated building blocks and other components, it is conceivable that an MCR could be designed for the targeted synthesis of this compound.

Efforts to develop more environmentally friendly and sustainable synthetic methods are of growing importance in chemical manufacturing. In the context of pyrimidine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions. For instance, microwave-assisted synthesis has been employed for the preparation of 2-amino-4-chloro-pyrimidine derivatives, often leading to shorter reaction times and improved yields. nih.gov

While a specific green chemistry approach for the synthesis of this compound was not explicitly detailed in the provided search results, the principles of green chemistry can be applied to the existing methods. This could involve replacing hazardous solvents with more benign alternatives, utilizing catalytic methods to reduce waste, and optimizing reaction conditions to improve energy efficiency. The use of recyclable materials, as mentioned in a patent for the amination method, is a step towards a more sustainable process. google.com

Derivatization and Functionalization of this compound

The derivatization of this compound is primarily achieved through reactions targeting the chloro and amino groups, as well as through carbon-carbon bond-forming reactions.

Nucleophilic Substitution Reactions at C-4 and C-2 Positions

The chlorine atom at the C-4 position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its use in synthetic chemistry. For instance, reaction with different substituted amines in the presence of a base like triethylamine (B128534) can yield a series of 4-substituted aminopyrimidine derivatives. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields in short reaction times. nih.gov

Similarly, the C-2 position, although less reactive than C-4, can also undergo nucleophilic substitution. The relative reactivity of the chloro groups in dichlorinated pyrimidines often dictates the regioselectivity of these reactions. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and this compound is a suitable substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, can be used to introduce aryl or heteroaryl groups at the C-4 position. libretexts.orggoogle.combeilstein-journals.org This reaction typically employs a palladium catalyst and a base. The choice of ligands and reaction conditions is crucial for achieving high yields and accommodating a wide range of functional groups. libretexts.orgnih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.orgnih.govwikipedia.orglibretexts.org This method provides a direct route to synthesize N-aryl and N-heteroaryl derivatives of 2-aminopyrimidine. The development of various generations of catalyst systems has significantly broadened the scope of this reaction, allowing for the coupling of a diverse array of amines under mild conditions. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions with Pyrimidine Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Aryl halide | Pd catalyst, Base | Biaryl compounds |

| Buchwald-Hartwig | Amine, Aryl halide | Pd catalyst, Ligand, Base | Aryl amines |

Reactions Involving the Amino Group

The amino group at the C-2 position of this compound can undergo various chemical transformations. For example, it can be acylated using acyl chlorides to form the corresponding amides. This reaction provides a means to introduce a wide range of substituents and modify the electronic properties of the pyrimidine ring.

Formation of Fused Pyrimidine Systems

This compound can serve as a precursor for the synthesis of fused pyrimidine systems, which are prevalent in many biologically active molecules. sci-hub.sesciencescholar.us These reactions often involve cyclization with bifunctional reagents. For example, condensation reactions with appropriate precursors can lead to the formation of thieno[2,3-d]pyrimidines or other heterocyclic systems fused to the pyrimidine ring. sci-hub.se The specific reaction conditions and the nature of the cyclizing agent determine the structure of the final fused system.

Spectroscopic and Analytical Characterization in Synthesis Research

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques to confirm their structures and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show a signal for the proton on the pyrimidine ring and signals for the protons of the amino group. ichemical.com The chemical shifts and coupling constants of these signals are characteristic of the molecule's structure. For instance, a predicted ¹H NMR spectrum in DMSO-d6 shows a doublet for the ring proton at approximately 8.38 ppm and a broad singlet for the amino protons around 7.06 ppm. ichemical.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | DMSO-d6 | 8.38 | d |

| ¹H | DMSO-d6 | 7.06 | br. s. |

d: doublet, br. s.: broad singlet. Data sourced from prediction. ichemical.com

The analysis of NMR spectra of synthesized derivatives is crucial for confirming the success of chemical transformations, such as substitutions or cross-coupling reactions. nih.gov

Mass Spectrometry (MS, LC-MS, HREI-MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound. The technique provides the exact mass of the molecule and offers insights into its fragmentation patterns, which helps in confirming the arrangement of atoms.

The molecular formula of this compound is C₄H₃ClFN₃, leading to a calculated molecular weight of approximately 147.54 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In techniques like liquid chromatography-mass spectrometry (LC-MS), the compound is first separated chromatographically before being introduced into the mass spectrometer, ensuring the analysis of a pure substance. ambeed.com

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. While specific high-resolution electron ionization mass spectrometry (HREI-MS) data for this exact compound is not widely published, the fragmentation pattern can be predicted based on its structure. Common fragmentation pathways would involve the loss of the chlorine atom, hydrogen cyanide (HCN) from the pyrimidine ring, or other small neutral molecules. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 1: Predicted Mass Spectrometry Data for this compound

| Attribute | Value | Description |

| Molecular Formula | C₄H₃ClFN₃ | The elemental composition of the compound. |

| Molecular Weight | 147.54 g/mol | Calculated based on atomic weights. |

| Nominal Mass | 147 u | The integer mass of the most abundant isotopes. |

| Predicted M+ Peak (³⁵Cl) | m/z 147 | Corresponds to the molecular ion with the ³⁵Cl isotope. |

| Predicted M+2 Peak (³⁷Cl) | m/z 149 | Corresponds to the molecular ion with the ³⁷Cl isotope. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group (N-H), the pyrimidine ring (C=N and C=C bonds), and the carbon-halogen bonds (C-F and C-Cl).

N-H Stretching: The primary amine group (-NH₂) typically exhibits two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C=N and C=C Stretching: The pyrimidine ring will show multiple absorption bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=C and C=N double bonds.

C-F Stretching: The carbon-fluorine bond is a strong polar bond and typically shows a strong absorption in the 1000-1400 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond absorption is generally found in the fingerprint region, between 550 and 850 cm⁻¹.

Analysis of related pyrimidine structures supports these assignments. scribd.com

Table 2: Predicted Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1600 - 1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1400 - 1650 | C=C and C=N Ring Stretching | Pyrimidine Ring |

| 1000 - 1400 | C-F Stretch | Fluoro-aromatic |

| 550 - 850 | C-Cl Stretch | Chloro-aromatic |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimental percentages of carbon, hydrogen, chlorine, fluorine, and nitrogen are compared against the theoretical values calculated from its molecular formula, C₄H₃ClFN₃. This comparison is a fundamental check of the compound's purity and empirical formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 32.56% |

| Hydrogen | H | 1.008 | 2.05% |

| Chlorine | Cl | 35.453 | 24.03% |

| Fluorine | F | 18.998 | 12.88% |

| Nitrogen | N | 14.007 | 28.48% |

Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for its quantification in reaction mixtures.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, reverse-phase HPLC is a common method. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by the peak area of the main component relative to the total area of all peaks in the chromatogram. Purity levels greater than 95% are often reported for commercial samples. ambeed.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the compound corresponding to the main chromatographic peak.

Table 4: General HPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Eluent system to move the compound through the column. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | To detect and quantify the compound as it elutes. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |

Computational and Theoretical Studies of 2 Amino 4 Chloro 5 Fluoropyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of pyrimidine (B1678525) derivatives. Such studies provide a theoretical framework for understanding their chemical behavior and potential as therapeutic agents.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The LUMO represents the ability of a molecule to act as an electron acceptor. In the context of 2-Amino-4-chloro-5-fluoropyrimidine derivatives, the LUMO's energy and spatial distribution can indicate the most likely sites for nucleophilic attack, a key step in many biological interactions and chemical reactions. Computational studies on related pyrimidine structures help in understanding these reactive properties, which are essential for designing interactions with specific biological targets. researchgate.net

Electron density distribution maps reveal the charge distribution within a molecule, identifying electron-rich and electron-poor regions. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are the cornerstone of ligand-receptor binding. For pyrimidine derivatives, DFT methods have been used to optimize molecular structures and determine structural characteristics, which are intrinsically linked to the electron density. researchgate.net These calculations help rationalize how the molecule orients itself within a protein's binding pocket to maximize favorable interactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a this compound derivative, and a macromolecular target, typically a protein or enzyme.

Molecular docking simulations are widely used to predict the preferred binding orientation of a ligand within a biological target's active site. This predictive power helps to identify potential drug candidates and understand their mechanism of action at a molecular level.

Research on derivatives of the closely related 2-amino-4-chloropyrimidine (B19991) has demonstrated their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro, PDB ID: 6LU7). nih.govnih.gov Docking studies revealed that these derivatives could effectively fit within the protease's binding site. nih.gov Similarly, other pyrimidine derivatives have been computationally screened against various other significant biological targets. For instance, docking studies have been performed to evaluate pyrimidine compounds as inhibitors of human cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov Further research has identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are crucial for the malaria parasite's survival. nih.gov Another area of investigation involves analogs of 5-fluorouracil (B62378), a fluorinated pyrimidine, which have been docked into the human thymidylate synthase (hTS) binding pocket to assess their inhibitory potential. nih.gov

The stability of a ligand-receptor complex is determined by a network of intermolecular interactions. Docking studies provide detailed insights into these crucial connections.

In the study of 2-amino-4-chloropyrimidine derivatives against the SARS-CoV-2 main protease, specific interactions were identified. One of the most potent derivatives was predicted to form three hydrogen bonds with the amino acid residues Phe140 and Asn142. nih.gov The binding was further stabilized by extensive hydrophobic interactions with residues such as His41, Met49, Tyr54, Leu141, His163, His164, Met165, Glu166, His172, Asp187, and Arg188. nih.gov Additional stabilizing forces included a pi-sulfur bond with Met165 and a Pi-Pi stacking interaction with His42. nih.gov

In a separate study on different pyrimidine derivatives targeting human CDK2, a chloro-substituted compound was found to form hydrogen bonds with THR 165, GLU 12, LYS 33, and THR 14. nih.gov The binding was also characterized by alkyl-pi interactions with VAL 63, LYS 129, VAL 18, and ILE 10. nih.gov

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, often expressed as a binding energy score (in kcal/mol) or correlated with experimentally determined inhibition constants like IC₅₀ or Kᵢ. Lower binding energies suggest stronger, more stable interactions.

For the derivatives of 2-amino-4-chloropyrimidine targeting the SARS-CoV-2 protease, computational methods calculated both binding energies and inhibition constants. nih.gov The results for several derivatives are summarized below, highlighting their potential as inhibitors.

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues (Hydrogen Bonds) |

|---|---|---|---|

| Derivative 6 | -8.12 | 1.11 | Phe140, Asn142 |

| Derivative 7 | -7.83 | 1.83 | Phe140, Asn142 |

| Derivative 5 | -7.06 | 7.56 | Not specified |

| Derivative 4 | -7.03 | 8.01 | Not specified |

| Derivative 3 | -6.61 | 14.81 | Not specified |

| Remdesivir (Control) | -6.41 | 19.91 | Not specified |

In studies of other pyrimidine derivatives targeting human CDK2, binding energies also indicated strong binding potential, with a chloro-substituted derivative (4c) showing a binding energy of -7.9 kcal/mol. nih.gov Furthermore, a 2,4-disubstituted pyrimidine known as IKK16 was identified as a dual inhibitor of plasmodial kinases, with IC₅₀ values of 570 nM against PfGSK3 and 460 nM against PfPK6. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is crucial in drug discovery for predicting the activity of newly designed molecules, thereby saving time and resources. nih.gov

2D- and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies are employed to understand the structural requirements for the biological activity of pyrimidine derivatives. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological and physicochemical properties. nih.govresearchgate.net These models are computationally less intensive and provide valuable information about the influence of various substituents on activity. ijpbs.net

3D-QSAR, on the other hand, considers the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D models that relate the steric and electrostatic fields of the molecules to their biological activity. acs.orgresearchgate.net These models offer a more detailed understanding of the ligand-receptor interactions at a molecular level. nih.gov For instance, in the study of pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR models were developed by aligning the compounds and dividing them into training and test sets to ensure the predictive power of the model. nih.gov

The development of robust QSAR models often involves statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). tandfonline.com MLR is used to establish a linear relationship between the descriptors and the biological activity, while ANN can capture more complex, non-linear relationships. nih.govtandfonline.com The quality and predictive ability of these models are assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validation coefficient (q² or Q²), and the F-statistic. nih.govtandfonline.com

Correlation of Structural Descriptors with Biological Activity

QSAR studies on pyrimidine derivatives have successfully identified several structural descriptors that are highly correlated with their biological activity. nih.govresearchgate.net These descriptors can be broadly categorized into electronic, steric, and lipophilic properties. For example, in a study of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents, various descriptors were calculated to build QSAR models. ijpbs.net

The position and nature of substituents on the pyrimidine ring have been shown to greatly influence biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net For instance, the presence of specific functional groups at certain positions can enhance the binding affinity of the compound to its target protein. QSAR models help to quantify these relationships. In the analysis of substituted pyrimidines as HCV replication inhibitors, descriptors derived from 3D Morse and 2D-autocorrelation were used to build a predictive QSAR model. researchpublish.com

A study on dihydropteridone derivatives targeting glioblastoma found that the "Min exchange energy for a C-N bond" (MECN) was a significant molecular descriptor in the 2D-QSAR model. nih.gov This indicates the importance of the electronic properties of the C-N bond in the biological activity of these compounds. The combination of such descriptors with 3D fields, like the hydrophobic field in CoMSIA, can provide a comprehensive understanding of the structure-activity relationship. nih.gov

| QSAR Study | Compound Class | Key Correlated Descriptors | Biological Activity | Reference |

| 2D-QSAR | 4,6-diaryl-2-pyrimidinamine derivatives | Multi-parametric descriptors | Anti-breast cancer | ijpbs.net |

| 3D-QSAR | Pyrazolo[3,4-d]pyrimidine derivatives | Steric and electrostatic fields | TRAP1 inhibition | nih.gov |

| 2D/3D-QSAR | Dihydropteridone derivatives | Min exchange energy for a C-N bond, hydrophobic fields | Anti-glioblastoma | nih.gov |

| 2D-QSAR | Substituted pyrimidines | 3D Morse and 2D-autocorrelation parameters | HCV replication inhibition | researchpublish.com |

Predictive Modeling for Novel Compound Design

A primary goal of QSAR studies is to develop predictive models that can guide the design of novel compounds with enhanced biological activity. tandfonline.com By understanding which structural features are crucial for activity, medicinal chemists can prioritize the synthesis of the most promising candidates. nih.gov

Predictive QSAR models have been successfully used to design novel inhibitors for various targets. For example, a robust QSAR model was instrumental in the design of new pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. tandfonline.com The model, which exhibited high R² and Q² values, accurately predicted the high inhibitory potency of the newly designed compounds. tandfonline.com Similarly, in the context of glioblastoma treatment, 2D and 3D-QSAR models were used to design a novel dihydropteridone derivative with superior antitumor properties. nih.gov

The process typically involves generating a virtual library of new derivatives by modifying the lead compound (e.g., this compound) and then using the validated QSAR model to predict their biological activity. acs.orgtandfonline.com This in silico screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insights into the conformational dynamics of both the ligand and the target protein, as well as the stability of the ligand-protein complex. nih.gov

Conformational Stability and Dynamics of Compounds

MD simulations allow for the exploration of the conformational landscape of this compound and its derivatives. nih.gov Understanding the conformational preferences and flexibility of a molecule is crucial, as these factors can significantly impact its ability to bind to a biological target. nih.govacs.org

Ligand-Protein Complex Stability

Once a potential drug candidate is docked into the binding site of a target protein, MD simulations are used to assess the stability of the resulting complex. researchgate.netresearchgate.net These simulations can reveal whether the ligand remains bound in the predicted orientation or if it dissociates from the binding pocket over time. researchgate.net

The stability of the ligand-protein complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex will typically show a low and converging RMSD value. researchgate.net Furthermore, MD simulations can provide information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.com

Structure Activity Relationship Sar Studies of 2 Amino 4 Chloro 5 Fluoropyrimidine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-amino-4-chloro-5-fluoropyrimidine derivatives is highly sensitive to modifications of the substituents on the pyrimidine (B1678525) ring. Research has systematically explored these changes to understand their influence on the compounds' efficacy and selectivity.

Effects of Amino Group Modifications

The amino group at the C2 position of the pyrimidine ring is a frequent site for modification in SAR studies. The nature of the substituent on this amino group can significantly alter the biological activity of the resulting derivatives. For instance, the introduction of various aryl and heteroaryl moieties through a Suzuki coupling reaction at the C4 position, while maintaining the 2-amino group, has been a common strategy in the synthesis of novel kinase inhibitors. The specific interactions of the modified amino group with the target protein can dictate the potency and selectivity of the compound.

Influence of Halogen (Chlorine, Fluorine) Position and Number

The presence and position of halogen atoms on the pyrimidine ring are crucial determinants of biological activity. The 4-chloro substituent serves as a key reactive site for introducing a wide array of functionalities via nucleophilic substitution reactions. This versatility allows for the exploration of a broad chemical space to optimize interactions with biological targets.

The fluorine atom at the C5 position often enhances the binding affinity and metabolic stability of the molecule. The high electronegativity of fluorine can lead to more favorable interactions with the target protein and can block metabolic pathways that would otherwise deactivate the compound. The specific arrangement of the chlorine and fluorine atoms in this compound is therefore a critical feature for its utility as a scaffold in drug discovery.

Role of Substituents at Other Pyrimidine Ring Positions

Systematic studies have shown that the introduction of various groups at the C4 position, replacing the chloro group, leads to a diverse range of biological activities. These substituents can range from simple alkyl or aryl groups to more complex heterocyclic systems. The choice of substituent is guided by the desire to achieve specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein.

Identification of Pharmacophores and Key Structural Features

Through extensive SAR studies, key pharmacophoric features of this compound derivatives have been identified. The pyrimidine core itself often acts as a hinge-binding motif in many kinase inhibitors. The 2-amino group frequently forms one or more critical hydrogen bonds with the backbone of the kinase hinge region.

The substituent introduced at the C4 position is crucial for achieving potency and selectivity. This part of the molecule typically extends into the solvent-exposed region of the ATP-binding site and can be optimized to interact with specific amino acid residues, thereby distinguishing between different kinases. The 5-fluoro substituent, as mentioned earlier, contributes to both binding affinity and improved metabolic properties.

Mechanisms of Action Elucidation through SAR

Structure-activity relationship studies have been instrumental in elucidating the mechanisms of action for derivatives of this compound. By systematically altering the structure of the molecule and observing the corresponding changes in biological activity, researchers can infer how these compounds interact with their biological targets at a molecular level.

Research on Biological and Pharmacological Applications of 2 Amino 4 Chloro 5 Fluoropyrimidine Scaffolds Excluding Dosage/administration

Anticancer Research

Derivatives of 2-amino-4-chloro-5-fluoropyrimidine have demonstrated notable potential in the field of oncology. bohrium.com These compounds have been investigated for their ability to inhibit key enzymes involved in cancer progression, interfere with essential cellular processes like nucleic acid synthesis, and ultimately, curb the proliferation of cancer cells.

Inhibition of Enzyme Targets (e.g., Thymidylate Synthase, Kinases)

A significant area of anticancer research for this compound derivatives focuses on their ability to inhibit various enzymes that are crucial for cancer cell survival and growth.

One of the key targets is dihydropyrimidine dehydrogenase (DPD) , the rate-limiting enzyme in the catabolism of the widely used chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.gov By inhibiting DPD, derivatives can enhance the efficacy and therapeutic index of 5-FU. nih.gov For instance, ethynyluracil, a DPD inhibitor, has been shown to potentiate the cytotoxic effects of 5-FU in various human cancer cell lines. nih.gov

Kinases are another major class of enzymes targeted by derivatives of this pyrimidine (B1678525). Kinase inhibitors have emerged as a vital class of anticancer drugs. Research has shown that derivatives of this compound can be potent inhibitors of several kinases implicated in cancer:

VEGFR-2 and CDK1: Studies have identified derivatives that effectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are vital for cancer progression.

Protein Kinase C theta (PKCθ): A series of 2,4-diamino-5-fluoropyrimidine derivatives have been synthesized and evaluated as inhibitors of PKCθ, an enzyme that plays a critical role in T-cell signaling and is a potential therapeutic target for T-cell-mediated diseases. nih.gov

PfGSK3 and PfPK6: In the context of malaria, which also involves targeting parasitic enzymes, a 2,4-disubstituted pyrimidine compound named IKK16 was found to inhibit two plasmodial kinases, PfGSK3 and PfPK6, with nanomolar potency. nih.gov This dual-targeting capability could be advantageous in overcoming drug resistance. nih.gov

MEK1 Kinase: A molecular docking study suggested that MEK1 kinase could be a potential target for novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which have shown potent cytotoxic activity against cancer cells. rsc.org

BRD4 and PLK1: Novel aminopyrimidine derivatives have been designed as dual inhibitors of BRD4 and PLK1, two proteins that play important roles in mitosis and gene expression in cancer cells. nih.gov The simultaneous inhibition of these two targets has shown synergistic effects in treating several types of cancer. nih.gov

B-Raf Kinases: 4-amino-thieno[2,3-d]pyrimidine analogues have been developed as inhibitors of B-Raf kinases, which are significant in cell growth and survival. nih.gov

Aurora Kinase: Potent thienopyrimidine derivatives have been generated as inhibitors of Aurora kinases, which are involved in mitotic activity and cancer cell proliferation. nih.gov

Epidermal Growth Factor Receptor (EGFR): Numerous 4-amino-thienopyrimidines have been developed and studied for their inhibitory activities against EGFR and HER2. nih.gov

Interference with Nucleic Acid Synthesis and Function

The structural similarity of pyrimidine derivatives to the building blocks of nucleic acids makes them prime candidates for interfering with DNA and RNA synthesis and function, a hallmark of many anticancer therapies.

5-Fluorouracil (5-FU), a well-established anticancer drug, functions as a pyrimidine analog. mdpi.com Its active metabolites disrupt DNA synthesis by inhibiting thymidylate synthase and can also be incorporated into RNA, leading to errors in protein synthesis and cell death. nih.govmit.edu Research has explored creating cocrystals of 5-FU with other molecules to enhance its efficacy. mdpi.com

Recent studies have revealed a more nuanced mechanism for 5-FU, particularly in colon and other gastrointestinal cancers. It appears to kill cancer cells primarily by interfering with RNA synthesis, not just by damaging DNA building blocks. mit.edu This finding suggests that combining 5-FU with drugs that also affect RNA synthesis could be a more effective treatment strategy. mit.edu

Derivatives of this compound are also investigated for their potential to inhibit tubulin polymerization, a process essential for cell division. For example, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity, and molecular docking studies suggest it binds to the tubulin-colchicine binding site. nih.gov

Cell Proliferation Inhibition Studies

Numerous studies have evaluated the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines.

For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the sub-micromolar range. rsc.org Another study on 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones reported significant antileukemic activity against several leukemia cell lines, with some compounds showing IC50 values at submicromolar concentrations. nih.gov

The anticancer activity of these compounds is often evaluated using the MTT assay, which measures cell viability. bohrium.com For example, the anticancer activities of pyrimidine derivatives were tested against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with one derivative showing the highest activity. bohrium.com Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were evaluated for their antiproliferative activity against a variety of human cancer cell lines. mdpi.com

Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antitubercular, Antimalarial)

The this compound scaffold is also a valuable starting point for the synthesis of novel antimicrobial agents. bohrium.com Its derivatives have shown promise against a range of pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity against Specific Strains (e.g., S. aureus, E. coli, P. aeruginosa, MRSA, VRE)

Derivatives of this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Mechanism of Action: One proposed mechanism of antibacterial action is the inhibition of ribonucleases, such as RNase II and PNPase in Escherichia coli, which are essential for RNA processing and bacterial viability.

Staphylococcus aureus (including MRSA): Several studies have reported the anti-MRSA activity of pyrimidine derivatives. nih.govnih.gov For example, a series of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were evaluated as bactericidal agents against clinical isolates of MRSA. nih.gov Additionally, nanoencapsulated synthetic antimicrobial peptides have shown improved activity against MRSA. nih.gov

Escherichia coli: The antibacterial effect of various compounds, including those derived from pyrimidines, has been tested against E. coli. mdpi.commdpi.com The outer membrane of Gram-negative bacteria like E. coli often presents a barrier to antimicrobial agents. mdpi.com

Pseudomonas aeruginosa: Research has explored the activity of pyrimidine derivatives against this opportunistic pathogen. researchgate.net

Interactive Table: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Type | Target Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-amino-4-chloropyridine (B16104) derivatives | S. aureus, E. coli, P. aeruginosa | Variable to modest activity | researchgate.net |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive and Gram-negative bacteria | Promising activity with MIC of 8 µg/mL | nih.gov |

| 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Prospective bactericidal agents | nih.gov |

Antifungal Activity (e.g., A. flavus, A. niger, C. albicans)

Pyrimidine derivatives have also demonstrated potential as antifungal agents, targeting various fungal species that can cause infections in humans and plants.

Candida albicans: This is a common opportunistic fungal pathogen. Studies have shown that 5-fluorouridine (B13573) (5-FUrd), a fluoropyrimidine nucleoside analog, exhibits antifungal activity against C. albicans. nih.gov Its mechanism is attributed to the inhibition of thymidylate kinase, a key enzyme in dTTP biosynthesis. nih.gov Combination therapy of fluconazole (B54011) with chitosan (B1678972) has also shown synergistic fungicidal effects against C. albicans. mdpi.com

Aspergillus species (A. flavus, A. niger): These molds can cause invasive aspergillosis, a serious infection, particularly in immunocompromised individuals. nih.gov Research has explored new antifungal agents with activity against various Aspergillus species. nih.gov For example, some Schiff bases of 2-amino-4-chloropyridine derivatives have been evaluated for their in-vitro antifungal effect against Aspergillus flavus. researchgate.net Ribosome-inactivating proteins have also shown antifungal activity against a range of fungi. mdpi.com

Interactive Table: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Type | Target Fungi | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-amino-4-chloropyridine derivatives | A. flavus | Variable to modest activity | researchgate.net |

| 5-Fluorouridine (5-FUrd) | Candida albicans, Candida parapsilosis | Antifungal activity in vitro, inhibition of biofilm formation | nih.gov |

Antiviral Activity

The pyrimidine framework is a key component in the development of antiviral agents, targeting a range of viruses by interfering with essential replication mechanisms. nih.gov

Research into 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives has shown potent activity against both type A and B influenza viruses. The introduction of cyclobutyl and cyclopentyl groups to the aminoalkyl side chain, particularly a cyclobutyl group with a phenylalkyl substitution, improved antiviral potency, with 50% effective concentrations (EC₅₀) for plaque formation inhibition in the range of 0.01-0.1 μM. nih.gov The antiviral efficacy was influenced by substitutions on the pyrimidine ring, with an amino group at the 5-position being more effective than a halogen. nih.gov

In the context of flaviviruses, which include Dengue virus (DENV) and Zika virus (ZIKV), pyrimidine-based compounds are under investigation. While direct-acting antivirals for flaviviruses are still in development, certain pyrimidine derivatives have shown inhibitory effects.

Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) scaffolds, synthesized from a thiourea (B124793) precursor, have been assessed for their antiviral properties. Derivatives featuring a cyclopropylamino group and an aminoindane moiety demonstrated significant efficacy against human coronavirus 229E (HCoV-229E), identifying this scaffold as a promising framework for developing novel anti-coronaviral agents. mdpi.com In-silico molecular modeling studies have also been used to evaluate the potential of 2-amino-4-chloro-pyrimidine derivatives against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govresearchgate.net

| Derivative Class | Target Virus | Activity/Endpoint | Observed Potency | Reference |

|---|---|---|---|---|

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A & B | Plaque Inhibition | EC₅₀: 0.01-0.1 μM | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Antiviral Efficacy | Remarkable Efficacy | mdpi.com |

| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 (in-silico) | Mpro Binding Energy | -8.12 kcal/mol (Derivative 6) | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents to combat drug-resistant strains. mmsl.cz Pyrimidine derivatives, including those containing fluorine, are actively being investigated for their potential against Mycobacterium tuberculosis. niscair.res.innih.gov

Studies on fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines have demonstrated promising activity against M. tuberculosis H37Rv, as well as other mycobacterial species like M. avium and M. terrae. nih.gov Some of these compounds were also effective against multidrug-resistant strains. nih.gov Similarly, a series of trifluoromethyl pyrimidinone compounds were identified through a whole-cell screen against M. tuberculosis, with several initial hits showing potent minimum inhibitory concentrations (MICs). frontiersin.org One representative molecule from this series demonstrated rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis bacilli. frontiersin.org

In other research, new 2-oxopyrimidine derivatives were screened for activity against the H37Rv strain. Compounds with specific substitutions, such as p-fluoro and o-methoxy,m-fluoro, exhibited moderate activity with a MIC of 6.25 µg/mL. niscair.res.in The search for novel antitubercular agents has also led to the investigation of 4-amino-thieno[2,3-d]pyrimidine derivatives, which were found to suppress the growth of Mycobacterium smegmatis by inhibiting the QcrB protein, a component of the electron transport chain. ucl.ac.uk

| Derivative Class | Target Strain | Activity/Endpoint | Observed Potency (MIC) | Reference |

|---|---|---|---|---|

| 2-Oxopyrimidines (substituted) | M. tuberculosis H37Rv | Minimum Inhibitory Concentration | 6.25 µg/mL | niscair.res.in |

| Trifluoromethyl Pyrimidinones | M. tuberculosis | 90% Growth Inhibition (IC₉₀) | < 5 µM | frontiersin.org |

| Benzyl-pyrimidines | TMPKmt (Enzyme Target) | Inhibition Constant (Ki) | 6.5 µM | ucl.ac.uk |

| Phenoxy-substituted Pyrimidines | M. tuberculosis H37Rv | Minimum Inhibitory Concentration | 12.5 µM | ucl.ac.uk |

Antimalarial Activity (e.g., Plasmodium falciparum dihydrofolate reductase-thymidylate synthase inhibition)

The enzyme dihydrofolate reductase (DHFR) is a clinically validated target for antimalarial drugs, playing a crucial role in the folate biosynthesis pathway essential for DNA synthesis in the Plasmodium parasite. nih.gov Antifolate drugs like pyrimethamine (B1678524) target P. falciparum DHFR (Pf-DHFR), but their efficacy has been diminished by the emergence of drug-resistant strains due to mutations in the enzyme. nih.govnih.gov

Research efforts have focused on developing new pyrimidine-based inhibitors that are effective against both wild-type and mutant forms of Pf-DHFR. nih.gov Resistance to pyrimethamine is often linked to a Ser108Asn (S108N) mutation in the DHFR enzyme, which causes steric hindrance that reduces drug binding. nih.gov The binding is often further weakened in double mutants, such as those with both C59R and S108N mutations. nih.gov

To overcome this, scientists have developed 2,4-diaminopyrimidine (B92962) derivatives designed to have high affinity for both wild-type and mutant DHFR enzymes, while showing low affinity for human DHFR to ensure selectivity. nih.gov For instance, removing the p-chloro group from the phenyl ring of pyrimethamine-like structures or replacing it with a meta-chloro group can lead to better binding with the mutant enzymes. nih.gov A study on 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives found several compounds with significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. One compound, in particular, was identified as the most potent in the series, suggesting the utility of this scaffold for developing new Pf-DHFR inhibitors. nih.gov

Anti-inflammatory and Immunomodulatory Research

Pyrimidine derivatives are recognized for their anti-inflammatory properties. niscair.res.in Research in this area explores their ability to modulate cellular pathways involved in the inflammatory response.

Studies on related heterocyclic scaffolds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, provide insight into potential mechanisms. These compounds have been shown to exert anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov Activation of NRF2 helps to suppress the expression of pro-inflammatory proteins. In lipopolysaccharide (LPS)-challenged macrophage cells (RAW 264.7), these compounds significantly inhibited the production of nitric oxide (NO), pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as inflammatory mediators such as Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2). nih.gov This action is linked to the disruption of the interaction between KEAP1 and NRF2, leading to NRF2 stabilization and its subsequent action in the nucleus. nih.gov The NRF2 pathway is also known to negatively regulate the NF-κB signaling pathway, a central mediator of inflammation. nih.gov

Modulation of Kinase Pathways (e.g., JAK3)

The Janus kinase (JAK) family of enzymes is integral to signaling pathways that regulate immune responses and inflammation. nih.gov Dysregulation of JAK/STAT signaling is observed in many immune diseases and cancers. nih.gov Specifically, Janus kinase 3 (JAK3) is a key target for therapeutic intervention in autoimmune and inflammatory diseases due to its restricted expression in hematopoietic tissues. nih.gov

Researchers have successfully developed 2,4-substituted pyrimidines as potent and selective inhibitors of JAK3. nih.gov A key strategy involves targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, allowing for the design of covalent inhibitors. This covalent interaction enhances both potency and selectivity. Structure-activity relationship (SAR) studies have led to the identification of pyrimidine-based compounds that are potent inhibitors in both biochemical and cellular assays. nih.gov A co-crystal structure of a lead compound (compound 9) in a complex with the JAK3 enzyme has confirmed the covalent bond formation, validating the design approach. nih.gov This class of inhibitors represents a significant advancement in creating targeted therapies for JAK3-mediated diseases. nih.govnih.gov

Other Pharmacological Activities Under Investigation

The versatility of the pyrimidine scaffold extends to other areas of pharmacological research, including the development of cardiovascular agents.

Antihypertensive Activity

Derivatives of the pyrimidine scaffold have been extensively studied for their potential to lower blood pressure. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are based on a pyrimidine core, were tested for their ability to reduce blood pressure in spontaneously hypertensive rats (SHR). nih.gov Several of these compounds demonstrated significant oral activity, and their mechanism was linked to alpha-adrenoceptor blocking effects. nih.gov

Other research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives also showed good oral antihypertensive activity in SHR models. nih.gov Acylation of the 7-amino group led to analogues with a faster onset of action. nih.gov Further investigations into pyrimidin-4(3H)-one derivatives identified a highly potent and orally active angiotensin II receptor type 1 (AT₁) selective antagonist, which showed stronger in vivo potency than the established drug losartan. ebi.ac.uk Additionally, a different series of pyrimidine derivatives was found to exhibit calcium channel blockade activity on rabbit aortae preparations, leading to vasorelaxation and a decrease in heart rate. researchgate.net

| Derivative Class | Proposed Mechanism | Experimental Model | Reference |

|---|---|---|---|

| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Alpha-adrenoceptor blockade | Spontaneously Hypertensive Rats (SHR) | nih.gov |

| 6-arylpyrido[2,3-d]pyrimidin-7-amine analogues | Not fully specified, faster onset | Spontaneously Hypertensive Rats (SHR) | nih.gov |

| Pyrimidin-4(3H)-one derivatives | Angiotensin II Receptor (AT₁) Antagonism | Renal Hypertensive Rats | ebi.ac.uk |

| Nifedipine-like Pyrimidine derivatives | Calcium Channel Blockade | Rabbit Aortae Preparations | researchgate.net |

Anticonvulsant Activity

The search for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry. While a broad range of pyrimidine derivatives has been investigated for their potential to modulate neuronal excitability, specific research detailing the synthesis and anticonvulsant screening of compounds directly derived from this compound is not extensively available in the public domain.

General studies on related heterocyclic systems have shown that the introduction of various pharmacophores can lead to significant anticonvulsant effects. However, without specific data on derivatives of this compound, a detailed analysis and data table for this particular scaffold cannot be provided at this time.

Antidiabetic Activity (e.g., Dipeptidyl Peptidase IV inhibition)

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a well-established class of oral hypoglycemic agents for the management of type 2 diabetes. The pyrimidine ring is a common feature in the structure of some DPP-IV inhibitors. However, specific studies focusing on the design, synthesis, and biological evaluation of this compound derivatives as DPP-IV inhibitors are not prominently reported in peer-reviewed literature.

The development of potent and selective DPP-IV inhibitors often involves the strategic placement of functional groups that can interact with the key amino acid residues in the enzyme's active site. While the this compound scaffold offers potential for such modifications, dedicated research to explore this avenue and publish the findings appears to be limited.

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of novel antioxidants a significant research goal. Many heterocyclic compounds, including pyrimidine derivatives, have been reported to possess antioxidant properties. These compounds can act through various mechanisms, such as scavenging free radicals or chelating pro-oxidant metal ions.

Despite the theoretical potential of derivatives from this compound to exhibit antioxidant activity, there is a lack of specific published research that has evaluated these compounds for such properties. Therefore, a data-driven summary of their antioxidant potential is not currently feasible.

Neurodegenerative Disease Research (e.g., Alzheimer's, Kinase Inhibition)

Kinase inhibitors have emerged as a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, targeting signaling pathways that contribute to neuronal dysfunction and cell death. The pyrimidine core is a key structural motif in many kinase inhibitors.

While the potential for this compound to serve as a scaffold for the development of kinase inhibitors for neurodegenerative diseases is recognized, specific research detailing the synthesis and evaluation of such derivatives is not readily found in the available scientific literature. Consequently, a detailed discussion and data table on their activity in this area cannot be compiled.

Advanced Research Techniques and Methodologies Applied to 2 Amino 4 Chloro 5 Fluoropyrimidine Research

In Vitro Assays for Biological Activity Evaluation

In vitro assays are fundamental in the preliminary screening and detailed investigation of the biological potential of pyrimidine (B1678525) derivatives. These controlled laboratory experiments provide crucial data on how these compounds interact with specific biological targets and affect cellular functions.

Enzyme inhibition assays are critical for identifying and characterizing compounds that can modulate the activity of specific enzymes, which are often key targets in drug discovery. For pyrimidine derivatives, these assays measure the compound's ability to interfere with an enzyme's function, providing insights into its therapeutic potential.

Derivatives of chloropyrimidine have been investigated for their inhibitory effects on various enzymes. For instance, studies on pyrimidine derivatives have explored their potential as inhibitors of enzymes like Glutathione Reductase (GR), which is crucial for maintaining cellular redox homeostasis and is a target in cancer therapy. juniperpublishers.com In one such study, the inhibitory effects of several pyrimidine compounds were evaluated against the GR enzyme, determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. juniperpublishers.com The results indicated that specific substitutions on the pyrimidine ring, such as amino and chloro groups, contribute significantly to the inhibitory effect. juniperpublishers.com Similarly, other research has identified 2-aminopyrimidine (B69317) derivatives as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. semanticscholar.org

Table 1: Enzyme Inhibition Data for Pyrimidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| 4-amino-2-chloropyrimidine | Glutathione Reductase | 0.377 | - | - |

| 4-amino-6-chloropyrimidine | Glutathione Reductase | 0.374 | - | - |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 | 0.979±0.23 | Noncompetitive |

| Derivative 24 (a 2-aminopyrimidine derivative) | β-glucuronidase | 2.8 ± 0.10 | - | - |

Data sourced from multiple studies investigating various pyrimidine derivatives. juniperpublishers.comsemanticscholar.org

Cell-based assays are essential for evaluating the effect of a compound on living cells, offering a more complex biological context than enzyme assays. These assays can determine a compound's ability to inhibit cell growth (proliferation) or to kill cells (cytotoxicity), which are key indicators of anticancer potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.govresearchgate.net In studies involving derivatives of 2-amino-4-chloro-pyrimidine, the MTT assay has been employed to measure their cytotoxic activity against various human cancer cell lines, such as HCT116 (colon cancer) and MCF-7 (breast cancer). nih.govresearchgate.net These experiments expose cultured cancer cells to different concentrations of the synthesized compounds to determine the concentration required to reduce cell viability by 50% (EC50). nih.gov Such studies have demonstrated that certain derivatives exhibit significant anticancer activity. nih.govresearchgate.net Other methods like the Sulforhodamine B (SRB) assay are also used by institutions like the National Cancer Institute (NCI) to screen compounds against a panel of 60 human tumor cell lines. nih.gov

Table 2: Cytotoxicity of 2-amino-4-chloro-pyrimidine Derivatives in Cancer Cell Lines

| Derivative | Cell Line | Assay Type | EC50 / IC50 (µM) |

|---|---|---|---|

| Derivative 6 (bromophenyl piperazine (B1678402) moiety) | HCT116 (Colon) | MTT | 89.24 ± 1.36 |

| Derivative 6 (bromophenyl piperazine moiety) | MCF-7 (Breast) | MTT | 89.37 ± 1.17 |

| 5-Fluorouracil (B62378) (Reference Drug) | HeLa (Cervical) | - | >340 |

| Chloro, fluoro, and nitro pyrano[2,3-d]pyrimidines | HeLa (Cervical) | - | 129 - 340 |

Data compiled from studies on various pyrimidine derivatives. nih.govresearchgate.net

Metabolic Flux Analysis for Pyrimidine Metabolism Studies

Metabolic flux analysis is a powerful technique used to quantify the rate of metabolic reactions within a cell, providing a dynamic picture of cellular metabolism. nih.gov Given that pyrimidines are fundamental to DNA and RNA synthesis, understanding how compounds like 2-Amino-4-chloro-5-fluoropyrimidine affect pyrimidine metabolism is crucial, particularly in cancer research where metabolic pathways are often dysregulated. researchgate.netmdpi.com

Stable isotope tracing is a key method in metabolic flux analysis. nih.govcreative-proteomics.com It involves introducing nutrients labeled with stable isotopes (non-radioactive), such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into cells or organisms. nih.govbiorxiv.org As these labeled nutrients are processed through metabolic pathways, the isotopes are incorporated into various downstream metabolites. researchgate.net By tracking the distribution of these isotopes, researchers can map out active metabolic routes and quantify the flux through them. creative-proteomics.com For instance, ¹³C-glucose or ¹⁵N-glutamine can be used to trace the carbon and nitrogen atoms as they are incorporated into the pyrimidine ring, revealing the activity of both de novo and salvage synthesis pathways. biorxiv.orgelifesciences.org This technique allows for a detailed investigation of how a potential drug compound alters these critical biosynthetic processes. elifesciences.org

To analyze the results of stable isotope tracing, highly sensitive analytical techniques are required. High-Performance Liquid Chromatography (HPLC) is used to separate the complex mixture of metabolites from a biological sample. creative-proteomics.com Following separation, Mass Spectrometry (MS) is employed to identify and quantify the metabolites and their isotopic variants (isotopologues). creative-proteomics.combiorxiv.org The precise mass measurements provided by MS allow researchers to distinguish between unlabeled metabolites and those that have incorporated stable isotopes, providing the raw data needed to calculate metabolic fluxes. creative-proteomics.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for this purpose. creative-proteomics.com

Advanced Characterization Techniques for Mechanism of Action Studies

Beyond determining if a compound is biologically active, it is essential to understand how it works. Advanced characterization techniques are employed to elucidate the specific molecular mechanism of action.

For pyrimidine-based compounds, this could involve identifying the direct molecular target or downstream cellular effects. For example, if a compound is found to inhibit cell proliferation, techniques like X-ray crystallography can be used to determine the three-dimensional structure of the compound bound to its target enzyme, revealing the precise interactions responsible for inhibition. acs.orgNuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure of compounds and studying their interactions with biological macromolecules. acs.org

To investigate downstream effects on cellular processes, methods like the Comet Assay (Single Cell Gel Electrophoresis) can be used to quantify DNA damage induced by a compound. nih.gov Furthermore, cell cycle analysis , often performed using flow cytometry, can reveal if a compound causes cells to arrest at a specific phase of the cell division cycle, a common mechanism for anticancer agents. nih.gov For compounds that may act as inhibitors of specific signaling pathways, molecular docking simulations using software like AutoDock can predict the binding affinity and mode of interaction with protein targets, guiding further experimental validation. nih.gov

Biophysical Studies (e.g., Nucleic Acid Structure and Dynamics)

Biophysical studies are crucial for understanding how molecules like this compound, often incorporated into larger structures such as nucleosides, interact with biological macromolecules. A significant area of this research focuses on nucleic acid structure and dynamics, leveraging the unique properties of the fluorine atom.

The fluorine atom at the 5-position of the pyrimidine ring serves as a powerful probe for biophysical analysis, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. The use of 5-fluoropyrimidines allows for the direct monitoring of local structural and dynamic changes in DNA and RNA. oup.com

One of the primary techniques employed is 19F NMR spectroscopy . This method is highly sensitive to the local chemical environment of the fluorine atom, providing detailed insights into:

Conformational Dynamics: The chemical shift of the 19F nucleus is sensitive to the sugar-phosphate backbone conformation and the pucker of the furanose ring in nucleosides. nih.gov The dynamic equilibrium between the 'North' (3'-endo) and 'South' (2'-endo) ring conformations, which is critical for biological activity, can be monitored. nih.gov

Secondary Structure Formation: The incorporation of 5-fluoropyrimidines into oligonucleotides can help in studying the formation and stability of secondary structures like duplexes or hairpins. oup.com

Ligand Binding: Changes in the 19F NMR signal upon the binding of proteins or small molecules to the labeled nucleic acid can provide information on the binding site and the conformational changes induced by the interaction.

Research has demonstrated the synthesis of DNA and RNA oligonucleotides containing 5-fluorocytidine (B16351) or 5-fluorouridine (B13573) to facilitate these biophysical studies. oup.com The synthesis often starts from commercially available 5-fluorocytidine, which undergoes several chemical modifications and protection steps before being incorporated into an oligonucleotide chain via solid-phase synthesis. oup.com

Table 1: Biophysical Techniques in the Study of 5-Fluoropyrimidine-Containing Nucleic Acids

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| 19F NMR Spectroscopy | Probing nucleic acid structure and dynamics | Conformational changes, secondary structure formation, ligand binding events | oup.comnih.gov |

| X-ray Crystallography | Determining the three-dimensional structure of derivatives | Atomic coordinates, bond lengths, and angles of crystalline compounds | researchgate.net |

Target Identification and Validation Approaches

Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. For derivatives of this compound, which are often developed as potential antiviral or anticancer agents, a multi-faceted approach to target identification and validation is employed. nih.govnih.gov

Molecular Level Approaches:

At the molecular level, the primary goal is to identify direct binding partners, often enzymes, and to characterize the interaction.